N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is a compound that features a pyrrole ring and a cinnamamide moiety
Mechanism of Action
Target of Action
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, also known as (2E)-3-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]prop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria .
Mode of Action
The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways related to cell wall synthesis and ergosterol biosynthesis in fungi . Disruption of these pathways leads to cell death.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles . The metabolism and elimination of these compounds are also expected to be efficient, contributing to their bioavailability .
Result of Action
The result of the compound’s action is the death of pathogenic fungi and bacteria . This is achieved through the disruption of the fungal cell membrane and bacterial cell wall, leading to cell lysis .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide typically involves the reaction of 3-(1H-pyrrol-1-yl)propylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrrolinone derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amides or pyrrole derivatives.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-pyrrol-1-yl)propyl)benzamide
- N-(3-(1H-pyrrol-1-yl)propyl)phenylacetamide
- N-(3-(1H-pyrrol-1-yl)propyl)nicotinamide
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is unique due to the presence of both a pyrrole ring and a cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structure allows for multiple functionalization possibilities, enhancing its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUIPBFIHLVAP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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